molecular formula C11H15IN2O3 B153035 tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate CAS No. 162709-20-8

tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate

Cat. No. B153035
M. Wt: 350.15 g/mol
InChI Key: ILBYCZBMTFARSV-UHFFFAOYSA-N
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Description

The compound tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate is a chemical of interest in various fields of research, particularly in the synthesis of biologically active compounds and intermediates for pharmaceuticals. While the specific compound is not directly mentioned in the provided papers, related compounds and methodologies can give insights into its potential synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related carbamate compounds involves multiple steps, including protection and deprotection of functional groups, as well as the formation of the carbamate moiety itself. For instance, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate from L-Serine through a seven-step process, including esterification, Boc protection, and Corey-Fuchs reaction, indicates a complex synthetic route that may be similar to the synthesis of tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate . Additionally, the synthesis of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes suggests a method for introducing the carbamate group .

Molecular Structure Analysis

The molecular structure of carbamates is characterized by the presence of the carbamate group, which is a functional group derived from carbamic acid. The structure of tert-butyl (4-iodo-2-methoxypyridin-3-yl)carbamate would include a pyridine ring substituted with an iodine atom, a methoxy group, and a tert-butyl carbamate moiety. The presence of the iodine atom suggests potential reactivity in substitution reactions, as seen in the iodolactamization key step for the synthesis of a highly functionalized carbamate .

Chemical Reactions Analysis

Carbamates can undergo various chemical reactions, including derivatization, which is used to enhance detection in analytical methods such as gas chromatography-mass spectrometry . The addition of tert-butylpyridine to redox electrolytes in dye-sensitized solar cells affects the surface charge and recombination of electrons, indicating that substituents on the pyridine ring can significantly alter the chemical behavior of the molecule . The electro-methoxylation of 4-tert-butylcatechol to form methoxyquinone also demonstrates the reactivity of tert-butyl substituted compounds in electrochemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl (4-iodo-2-methoxypyridin-3-yl)carbamate can be inferred from related compounds. For example, the optimization of derivatization reactions for carbamates for analytical purposes suggests that these compounds can be volatile and detectable at very low concentrations . The effect of 4-tert-butylpyridine on the performance of dye-sensitized solar cells implies that the tert-butyl group can influence the electronic properties of the molecule .

Scientific Research Applications

Decomposition and Conversion of Air Toxics

The decomposition of methyl tert-butyl ether (MTBE) using a radio frequency (RF) plasma reactor shows potential for air toxic conversion. This study demonstrates the feasibility of applying RF plasma for decomposing and converting MTBE into simpler molecules like CH4, C2H4, C2H2, iso-butane, and iso-butene, highlighting an alternative method for environmental remediation and air quality improvement (Hsieh et al., 2011).

Biodegradation and Environmental Fate

Research on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater reveals that certain microorganisms can degrade ETBE, transforming it into environmentally less harmful substances. This insight is crucial for developing bioremediation strategies to mitigate groundwater and soil contamination (Thornton et al., 2020).

Synthetic Phenolic Antioxidants

The study of synthetic phenolic antioxidants, including tert-butyl derivatives, focuses on their environmental occurrence, human exposure, and toxicity. These antioxidants, used to extend product shelf life, have been detected in various environments, raising concerns about their potential health impacts. Future research directions include investigating novel SPAs with reduced toxicity and environmental persistence (Liu & Mabury, 2020).

Pervaporation for Fuel Additive Purification

A comprehensive review on the use of polymer membranes for pervaporation, specifically for separating methanol/MTBE mixtures, highlights the importance of membrane technology in the production of cleaner fuel additives. This application is vital for improving fuel performance and reducing hazardous emissions, demonstrating the intersection of chemistry and environmental technology (Pulyalina et al., 2020).

Environmental Risk Assessment

An environmental risk assessment of MTBE (methyl tert-butyl ether) emphasizes the compound's potential risks to human health and the environment due to its widespread use as a fuel oxygenate. The review covers the environmental behavior, fate of MTBE, and its toxicological profile, contributing to the understanding of its impact and guiding risk management practices (Xiao-zhang, 2003).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It’s important to handle it with appropriate safety measures.

properties

IUPAC Name

tert-butyl N-(4-iodo-2-methoxypyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15IN2O3/c1-11(2,3)17-10(15)14-8-7(12)5-6-13-9(8)16-4/h5-6H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBYCZBMTFARSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CN=C1OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate

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